molecular formula C23H25N3O5S2 B1139507 PI4KIIIbeta-IN-9

PI4KIIIbeta-IN-9

Cat. No. B1139507
M. Wt: 487.6 g/mol
InChI Key: KAXNDTMKFONXJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PI4KIIIbeta-IN-9 is a potent inhibitor of phosphatidylinositol 4-kinase type III beta (PI4KIIIβ), with an inhibitory concentration (IC50) of 7 nanomolar. This compound also shows inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and phosphoinositide 3-kinase gamma (PI3Kγ) with IC50 values of 152 nanomolar and 1046 nanomolar, respectively .

Scientific Research Applications

PI4KIIIbeta-IN-9 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of PI4KIIIβ and its effects on various biochemical pathways.

    Biology: Employed in cellular studies to understand the role of PI4KIIIβ in cellular processes such as membrane trafficking and signal transduction.

    Medicine: Investigated for its potential therapeutic applications in diseases where PI4KIIIβ is implicated, such as viral infections and certain cancers.

    Industry: Utilized in the development of new inhibitors and as a reference compound in drug discovery .

Mechanism of Action

PI4KIIIbeta-IN-9 exerts its effects by binding to the active site of PI4KIIIβ, forming extensive contacts with the enzyme. This binding inhibits the kinase activity of PI4KIIIβ, leading to a decrease in the production of phosphatidylinositol 4-phosphate (PI4P). The inhibition of PI4KIIIβ affects various cellular processes, including membrane trafficking and signal transduction pathways .

Future Directions

The future directions of PI4KIIIbeta-IN-9 research could involve further exploration of its role in inhibiting PI4KIIIβ and its potential applications in the treatment of diseases where PI4KIIIβ plays a key role .

Preparation Methods

The synthesis of PI4KIIIbeta-IN-9 involves multiple steps, including the formation of a crescent-shaped molecule that conforms to the active site of PI4KIIIβ. The synthetic route typically involves the use of various reagents and solvents, including dimethyl sulfoxide (DMSO) for solubility. The compound is stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .

Chemical Reactions Analysis

PI4KIIIbeta-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, particularly at the functional groups present in the molecule, leading to the formation of substituted products.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

PI4KIIIbeta-IN-9 is unique in its high selectivity and potency for PI4KIIIβ compared to other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its specific binding conformation and high selectivity for PI4KIIIβ, making it a valuable tool in scientific research .

properties

IUPAC Name

N-[5-[3-[(4-hydroxyphenyl)sulfamoyl]-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S2/c1-14-21(32-23(24-14)25-22(28)15-5-3-4-6-15)16-7-12-19(31-2)20(13-16)33(29,30)26-17-8-10-18(27)11-9-17/h7-13,15,26-27H,3-6H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXNDTMKFONXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCC2)C3=CC(=C(C=C3)OC)S(=O)(=O)NC4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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